![molecular formula C27H31N3 B6314163 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine CAS No. 210537-34-1](/img/structure/B6314163.png)

2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

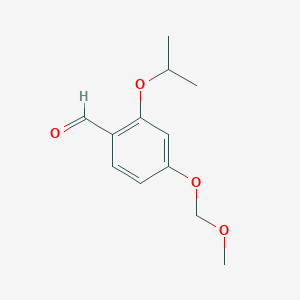

2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine, commonly referred to as BIPEP, is a heterocyclic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 311.4 g/mol and a melting point of 77-79 °C. BIPEP is a derivative of pyridine and has been found to have a variety of interesting properties, including its ability to act as an acid-base catalyst and its ability to form coordination complexes. It has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceuticals.

Mechanism of Action

BIPEP acts as an acid-base catalyst and is able to catalyze a variety of reactions. It is able to catalyze the formation of various types of coordination complexes, as well as the formation of various types of organic compounds. It is also able to catalyze the formation of a variety of heterocyclic compounds, such as pyrimidines and purines.

Biochemical and Physiological Effects

BIPEP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as the ability to act as an antioxidant. It has also been found to have an effect on the activity of various enzymes, such as cytochrome P450, and to have an effect on the activity of various hormones, such as testosterone and progesterone.

Advantages and Limitations for Lab Experiments

BIPEP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using BIPEP is its ability to catalyze a variety of reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, BIPEP is relatively unstable and can be difficult to purify, making it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of BIPEP in scientific research. One potential direction is to use BIPEP as a catalyst in the synthesis of a variety of organic compounds. It could also be used to synthesize a variety of heterocyclic compounds, such as pyrimidines and purines. Additionally, BIPEP could be used to study the effects of various hormones, such as testosterone and progesterone, and to study the activity of various enzymes, such as cytochrome P450. Finally, BIPEP could be used to develop new drugs and drug delivery systems.

Synthesis Methods

BIPEP can be synthesized through a variety of methods, including the reaction of 2-isopropylphenyl isocyanate and pyridine, the reaction of 2-isopropylphenyl isothiocyanate and pyridine, and the reaction of 2-isopropylphenyl isocyanide and pyridine. The reaction of 2-isopropylphenyl isocyanate and pyridine is the most commonly used method and can be conducted in two steps. The first step involves the reaction of 2-isopropylphenyl isocyanate with pyridine, which results in the formation of 2,6-bis[1-(2-isopropylphenylimino)ethyl]pyridine. The second step involves the hydrolysis of the intermediate product to form BIPEP.

Scientific Research Applications

BIPEP has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for coordination complexes, and as a reagent for biochemical and pharmaceutical research. It has also been used in the synthesis of a variety of organic compounds, including pyridines, quinolines, and imidazoles. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines and purines.

properties

IUPAC Name |

1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4/h7-19H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWENECYTSSULHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis[1-(2-isopropylphenylimino)ethyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)